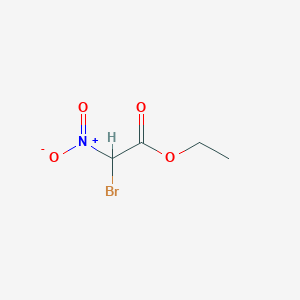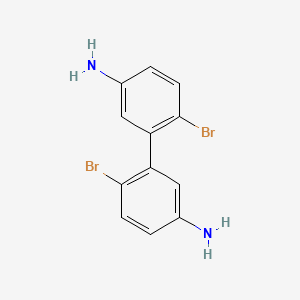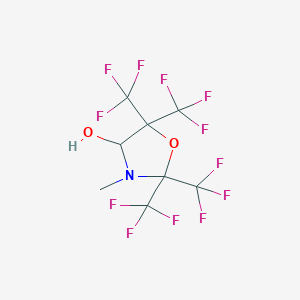
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol is a unique compound characterized by its oxazolidin-4-ol core and the presence of multiple trifluoromethyl groups
准备方法
The synthesis of 3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a suitable oxazolidinone derivative with trifluoromethylating agents. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the successful introduction of trifluoromethyl groups.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazolidin-4-ol derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its trifluoromethyl groups can enhance the compound’s stability and bioavailability.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its unique structure may offer advantages in terms of selectivity and potency.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to the modulation of their activity. The oxazolidin-4-ol core can participate in hydrogen bonding and other interactions, further contributing to the compound’s effects.
相似化合物的比较
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-ol can be compared with other similar compounds, such as:
2,2,5,5-Tetrakis(trifluoromethyl)oxazolidin-4-one: This compound lacks the methyl group at the 3-position, which can affect its reactivity and applications.
3-Methyl-2,2,5,5-tetrakis(trifluoromethyl)oxazolidin-4-one:
属性
分子式 |
C8H5F12NO2 |
|---|---|
分子量 |
375.11 g/mol |
IUPAC 名称 |
3-methyl-2,2,5,5-tetrakis(trifluoromethyl)-1,3-oxazolidin-4-ol |
InChI |
InChI=1S/C8H5F12NO2/c1-21-2(22)3(5(9,10)11,6(12,13)14)23-4(21,7(15,16)17)8(18,19)20/h2,22H,1H3 |
InChI 键 |
QRJSXSHZYLHPBD-UHFFFAOYSA-N |
规范 SMILES |
CN1C(C(OC1(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


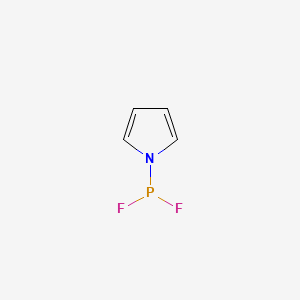
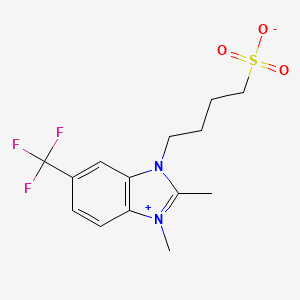
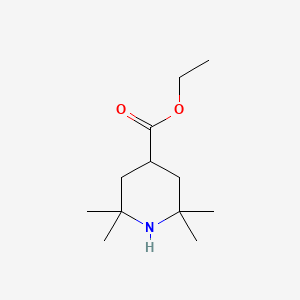
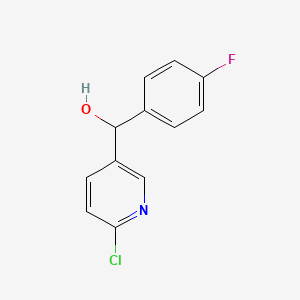
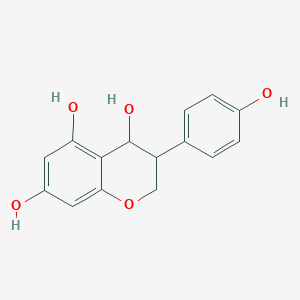
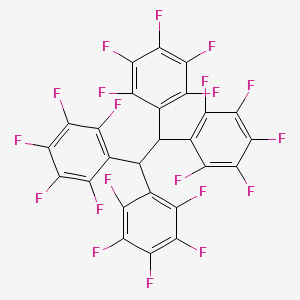


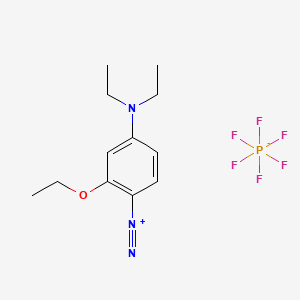
![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)

